molecular formula C23H15N3O3S B4795813 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2-thienyl)-4-quinolinecarboxylate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2-thienyl)-4-quinolinecarboxylate

Cat. No. B4795813
M. Wt: 413.4 g/mol
InChI Key: ISALDFXVKMBORL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, an oxadiazole ring, a thiophene ring, and a quinoline group. These groups are common in many organic compounds and are often associated with various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenyl group could undergo electrophilic aromatic substitution, while the oxadiazole ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Medicine

Compounds containing 1,3,4-oxadiazoles, which is a part of the given compound, have been successfully used in the treatment of various diseases in humans . They exhibit a range of biological activities including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

Agriculture

1,3,4-oxadiazole-based compounds can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity . They could potentially be used to protect crops from pests and diseases.

Antimicrobial Activity

The 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives were tested for antibacterial activity against four strains of bacteria, i.e., Staphylococcus aureus (G+), Klebsiella pneumoniae (G−), Escherichia coli (G−) and Pseudomonas aeruginosa (G−), and antifungal activity against Aspergillus flavus, A. fumigatus .

Cytotoxic Activity

Similar compounds have been synthesized and screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) . The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values against standard reference drug cisplatin .

Cardiovascular Disease Treatment

Cholesteryl ester transfer protein (CETP) has been identified as a potential target for cardiovascular disease (CVD) for its important role in the reverse cholesteryl transfer (RCT) process . Compounds similar to the one could potentially be used as CETP inhibitors, providing a new approach to the treatment of CVD .

Drug Design and Synthesis

The structure of this compound could be used as a scaffold in the design and synthesis of novel drugs. The presence of the 1,3,4-oxadiazole ring and the quinoline moiety could make it a valuable starting point for the development of new pharmacophores .

Mechanism of Action

Target of Action

The primary targets of the compound “(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2-thienyl)-4-quinolinecarboxylate” are currently unknown. Oxadiazoles, a class of compounds to which this molecule belongs, have been found to have a wide range of applications in medicinal chemistry . .

Mode of Action

Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties . The specific pathways affected by this compound would depend on its targets and mode of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c27-23(28-14-21-25-26-22(29-21)15-7-2-1-3-8-15)17-13-19(20-11-6-12-30-20)24-18-10-5-4-9-16(17)18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISALDFXVKMBORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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